N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-18-19-15-8-7-14(21(23)24)10-16(15)25-18/h5-10H,1-4H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLKEDGSQRRECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly as an antitumor agent. This compound belongs to the class of benzothiazole derivatives, which are recognized for their diverse therapeutic applications. The unique structural features of this compound include a nitro-substituted benzothiazole moiety and a fused naphthalene ring system.
Molecular Structure and Properties
The molecular formula of this compound is C17H16N4O3S. The presence of the nitro group enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.40 g/mol |
| IUPAC Name | This compound |
Antitumor Properties
Research indicates that this compound exhibits significant cytotoxicity against various tumor cell lines. Benzothiazole derivatives are often associated with selective cytotoxicity and have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.
The compound interacts with biological targets through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The nitro group can participate in redox reactions that influence receptor activity.
- Nitric Oxide Production : Similar compounds have been shown to modulate nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other benzothiazole derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine | Benzothiazole derivative | Significant biological activity against pathogens |
| 4H-pyrimido[2,1-b]benzothiazole | Benzothiazole derivative | Studied for anti-mycobacterial properties |
| Benzothiazole-phthalimide hybrids | Hybrid compound | Demonstrated anticancer and antimicrobial activities |
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Cytotoxicity : A study conducted on various tumor cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
- Mechanistic Insights : Further research elucidated that the compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- In Vivo Studies : Animal model studies showed promising results in tumor reduction when treated with this compound compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Compound 1 : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ()
- Key Differences : Replaces the nitro group with a trifluoromethyl (-CF₃) substituent.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group, which is strongly electron-withdrawing. This may alter binding affinity to biological targets, such as enzymes or receptors .
Compound 2 : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide ()
- Key Differences : Substitutes the benzothiazole ring with a quinuclidinyl group.
Variations in the Carboxamide-Linked Moieties
Compound 3 : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide ()
- Key Differences : Replaces the benzothiazole group with a sulfamoylphenyl-pyrimidine system.
Compound 4 : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide ()
- Key Differences : Features an azabicyclo[2.2.2]octane group instead of benzothiazole.
- Implications : The azabicyclo system may enhance central nervous system (CNS) penetration due to its structural similarity to tropane alkaloids. This contrasts with the nitrobenzothiazole derivative, which may target peripheral enzymes .
Physicochemical and Toxicological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
